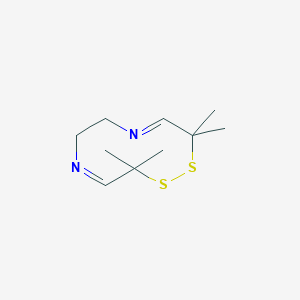![molecular formula C26H28O3 B14616913 4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate CAS No. 59748-27-5](/img/structure/B14616913.png)
4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl carboxylate family This compound is characterized by its unique structure, which includes a butyl group attached to a phenyl ring, a propoxy group attached to another phenyl ring, and a carboxylate group linking the two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:
Formation of 4-Butylphenylboronic Acid: This can be achieved through the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Suzuki Coupling Reaction: The 4-butylphenylboronic acid is then coupled with 4-bromo-4’-propoxy[1,1’-biphenyl]-4-carboxylate using a palladium catalyst in the presence of a base like potassium carbonate. This reaction forms the desired biphenyl structure.
Esterification: The final step involves esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions to yield 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The butyl and propoxy groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of butyl alcohol, propoxy alcohol, or corresponding ketones.
Reduction: Formation of butyl alcohol, propoxy alcohol, or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the biphenyl structure.
Aplicaciones Científicas De Investigación
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure with tert-butyl groups instead of butyl and propoxy groups.
4-Butylbiphenyl: Lacks the propoxy group, making it less versatile in certain applications.
4-Propoxybiphenyl: Lacks the butyl group, affecting its chemical properties and reactivity.
Uniqueness
4-Butylphenyl 4’-propoxy[1,1’-biphenyl]-4-carboxylate is unique due to its combination of butyl and propoxy groups, which impart specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
59748-27-5 |
|---|---|
Fórmula molecular |
C26H28O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(4-butylphenyl) 4-(4-propoxyphenyl)benzoate |
InChI |
InChI=1S/C26H28O3/c1-3-5-6-20-7-15-25(16-8-20)29-26(27)23-11-9-21(10-12-23)22-13-17-24(18-14-22)28-19-4-2/h7-18H,3-6,19H2,1-2H3 |
Clave InChI |
ZJKVVBSWFDRGDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
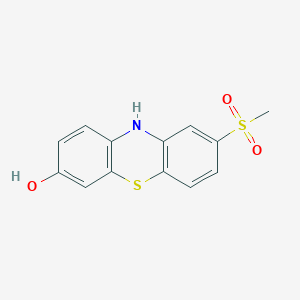
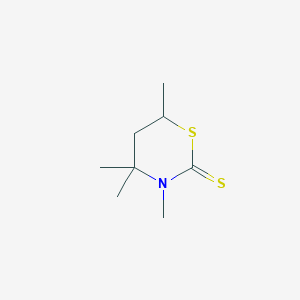
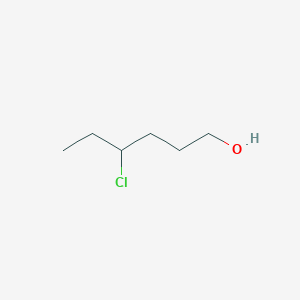
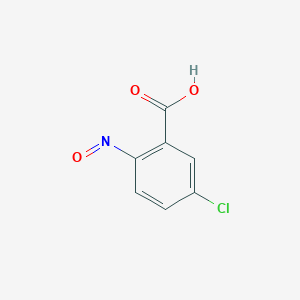
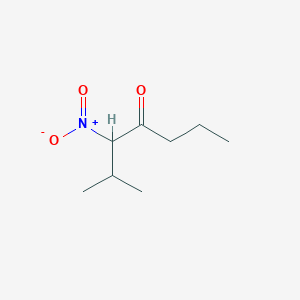
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
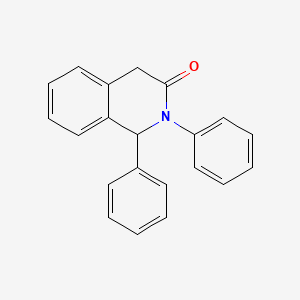
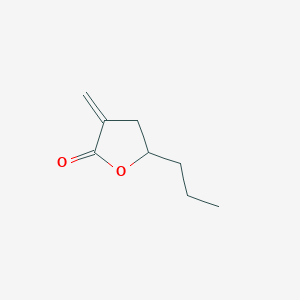
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
